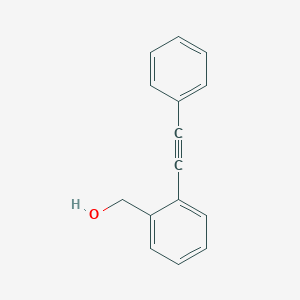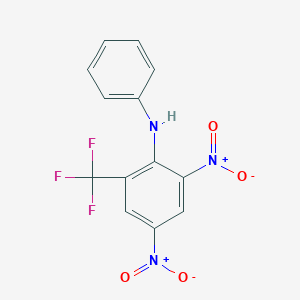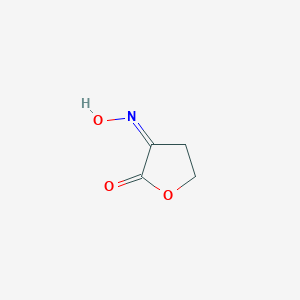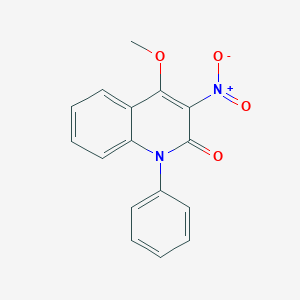
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone, also known as NMQ, is a synthetic compound that has been extensively studied for its potential pharmacological properties. NMQ belongs to the class of quinoline derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent. This compound has also been found to reduce oxidative stress and lipid peroxidation, indicating its potential as an antioxidant agent. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research. This compound has also been extensively studied for its potential pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood. Therefore, caution should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone. Further studies are needed to fully understand the mechanism of action of this compound and its potential pharmacological properties. In addition, more studies are needed to investigate the toxicity profile of this compound and its potential side effects. This compound may also have potential as a scaffold for the development of novel drugs with improved pharmacological properties. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with methanol and sodium hydroxide to form 3-nitro-4-methoxybenzoic acid. This intermediate is then reacted with 1-phenyl-1,2,3,6-tetrahydropyridine-2-one in the presence of phosphorus oxychloride to produce this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent stoichiometry.
Applications De Recherche Scientifique
3-nitro-4-methoxy-1-phenyl-2(1H)-quinolinone has been extensively studied for its potential pharmacological properties. It has been found to exhibit a range of biological activities such as anti-inflammatory, antioxidant, antitumor, antiviral, and antifungal activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. It has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
141945-60-0 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
4-methoxy-3-nitro-1-phenylquinolin-2-one |
InChI |
InChI=1S/C16H12N2O4/c1-22-15-12-9-5-6-10-13(12)17(11-7-3-2-4-8-11)16(19)14(15)18(20)21/h2-10H,1H3 |
Clé InChI |
AYHABYZVLDOLII-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-benzyl-3-methyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B189198.png)
![5-Hydroxy-5,6-diphenyl-2,7-dioxabicyclo[4.1.0]heptan-3-one](/img/structure/B189202.png)
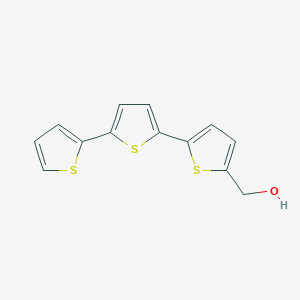
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)

![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)
![4,6-diphenyl-2-[(E)-2-phenylethenyl]pyrimidine](/img/structure/B189209.png)

